Catharanthine-d3

Descripción general

Descripción

Catharanthine-d3 is a deuterated derivative of catharanthine, a monoterpenoid indole alkaloid found in the plant Catharanthus roseus. This compound is primarily known for its role as a precursor in the synthesis of the anticancer drugs vinblastine and vincristine. The deuterium atoms in this compound make it particularly useful in scientific research, especially in studies involving metabolic pathways and drug interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Catharanthine-d3 can be synthesized through various synthetic routes. One common method involves the incorporation of deuterium atoms into the catharanthine molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of this compound often involves the use of biotechnological approaches. For instance, engineered yeast strains such as Pichia pastoris have been utilized to produce catharanthine and its derivatives. These yeast strains are genetically modified to express the enzymes required for the biosynthesis of catharanthine from simple carbon sources like methanol .

Análisis De Reacciones Químicas

Types of Reactions

Catharanthine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into other derivatives, such as vindoline.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as vindoline and other related alkaloids.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Properties

Catharanthine has been studied for its role in the biosynthesis of major anticancer drugs such as vincristine and vinblastine. Research indicates that catharanthine can enhance the production of these alkaloids when cultivated under specific conditions, such as using plasma-activated water and LED lighting, which significantly boosts the yield of catharanthine itself .

Case Study: Enhancement of Alkaloid Production

A study conducted by Quadri et al. demonstrated that using LED light and plasma-activated water increased catharanthine concentration in C. roseus plants by over 100% compared to untreated controls. The highest concentration recorded was 58.2 μg g^-1 dry weight .

1.2 Neuropharmacological Effects

Recent findings suggest that catharanthine modulates dopamine transmission, indicating potential therapeutic effects in treating nicotine addiction. In experiments with male mice, catharanthine inhibited dopamine release in a dose-dependent manner and reduced nicotine self-administration behaviors .

Table 1: Effects of Catharanthine on Dopamine Dynamics

| Concentration (μM) | Effect on Dopamine Release (%) | Behavioral Impact |

|---|---|---|

| 30 | 18.1 | Reduced locomotor activity |

| 100 | 7.2 | Attenuated nicotine self-administration |

| 20 | Significant inhibition | Increased head twitch responses |

Biochemical Applications

2.1 Metabolic Pathway Exploration

Catharanthine-d3 is utilized as a tracer in metabolic studies to elucidate the biosynthetic pathways of indole alkaloids in C. roseus. By incorporating deuterated compounds into metabolic pathways, researchers can trace the flow of carbon atoms through various biochemical processes .

Case Study: Single-Cell Multi-Omics

A comprehensive study employed single-cell multi-omics techniques to investigate gene regulation within the MIA biosynthetic pathway, highlighting the significance of catharanthine as a key intermediate in the production of therapeutic alkaloids .

Table 2: Gene Expression Levels in Alkaloid Biosynthesis

| Gene | Expression Level (Fold Change) |

|---|---|

| STR | Higher in CMCs (18.77) |

| TDC | Elevated expression noted |

| DDC | Lower than CMCs |

Agricultural Applications

3.1 Enhancing Crop Yield

The application of this compound extends into agricultural biotechnology, where it is used to enhance the production of secondary metabolites in C. roseus. By optimizing growth conditions, researchers aim to increase the yield of valuable alkaloids for pharmaceutical use.

Case Study: Agronomic Practices

Research indicates that specific agronomic practices can lead to significant increases in both catharanthine and vindoline production, making it a viable strategy for commercial cultivation .

Mecanismo De Acción

Catharanthine-d3 exerts its effects by interfering with the mitotic spindle formation during cell division. This mechanism is similar to that of vinblastine and vincristine, which bind to tubulin and inhibit the polymerization of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Catharanthine-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research involving isotopic labeling. Similar compounds include:

Catharanthine: The non-deuterated form of catharanthine.

Vindoline: Another alkaloid found in Catharanthus roseus, which is also a precursor to vinblastine and vincristine.

Vinblastine: An anticancer drug synthesized from catharanthine and vindoline.

Vincristine: Another anticancer drug derived from catharanthine and vindoline

This compound’s uniqueness lies in its isotopic labeling, which allows for more precise studies in various scientific fields.

Actividad Biológica

Catharanthine-d3 is a deuterated form of catharanthine, an important alkaloid derived from Catharanthus roseus (commonly known as the Madagascar periwinkle). This compound has garnered attention due to its significant biological activities, particularly in the fields of oncology and neuroscience. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

Catharanthine is a member of the terpenoid indole alkaloids (TIAs) produced by C. roseus, which also includes well-known anticancer agents vincristine and vinblastine. The introduction of deuterium in this compound enhances its pharmacokinetic properties and stability, making it a subject of interest in drug development.

Anticancer Properties

Catharanthine and its derivatives have demonstrated notable anticancer activities. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest at specific phases. For instance, it has been observed to induce G2/M phase arrest in human breast cancer cells (MCF-7) .

- Mechanism of Action : The compound appears to exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. It has been linked to the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

Recent studies have highlighted catharanthine's role in modulating neurotransmitter systems:

- Dopamine Transmission : this compound has been shown to influence mesolimbic dopamine transmission, which is crucial for reward processing and addiction behaviors. It inhibits α6-nicotinic acetylcholine receptors and dopamine transporters, potentially offering therapeutic avenues for nicotine dependence .

- Psychomotor Effects : In animal models, this compound has demonstrated effects on psychomotor activity, suggesting its potential in treating disorders related to dopamine dysregulation .

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 0.1 to 10 µM, indicating potent cytotoxicity compared to other alkaloids derived from C. roseus. The study utilized flow cytometry to assess apoptosis rates and found a significant increase in apoptotic cells treated with this compound .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.5 | G2/M phase arrest |

| A549 (Lung) | 2.0 | Activation of caspases |

| HeLa (Cervical) | 0.8 | Downregulation of Bcl-2 |

Transcriptomic Analysis

A transcriptomic analysis comparing catharanthine-producing cell lines revealed significant differences in gene expression related to alkaloid biosynthesis pathways. Genes involved in tryptophan metabolism and monoterpenoid biosynthesis were upregulated in high-yielding cell lines, suggesting a genetic basis for enhanced production of this compound .

Propiedades

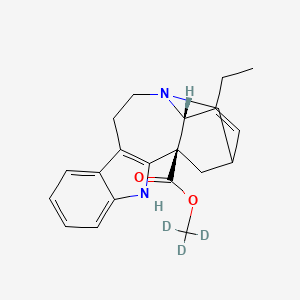

IUPAC Name |

trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19-,21+/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-BRFAOSGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675559 | |

| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133146-02-8 | |

| Record name | (~2~H_3_)Methyl (5beta,18beta)-3,4-didehydroibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.